
5-Phenylpent-4-EN-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylpent-4-EN-2-ynoic acid is an organic compound with the molecular formula C11H10O2. It is characterized by the presence of a phenyl group attached to a pent-4-EN-2-ynoic acid backbone. This compound is of interest due to its unique structural features, which include both double and triple carbon-carbon bonds, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpent-4-EN-2-ynoic acid typically involves the reaction of phenylacetylene with various reagents to introduce the necessary functional groups. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more robust catalysts that can withstand the rigors of industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylpent-4-EN-2-ynoic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different saturated or partially saturated products.
Substitution: The phenyl group and the alkyne moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst is typical for reducing the triple bond.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes .
Applications De Recherche Scientifique
5-Phenylpent-4-EN-2-ynoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkyne substrates.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-Phenylpent-4-EN-2-ynoic acid exerts its effects involves its ability to participate in various chemical reactions due to its reactive alkyne and phenyl groups. These functional groups can interact with different molecular targets, such as enzymes or receptors, leading to a range of biological activities. The pathways involved often include the formation of reactive intermediates that can further react with other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-5-phenylpent-2-en-4-ynoic acid: Similar in structure but contains a cyano group.
Phenylacetylene: Contains a phenyl group attached to an alkyne but lacks the extended carbon chain.
Pent-4-EN-2-ynoic acid: Similar backbone but without the phenyl group.
Uniqueness
5-Phenylpent-4-EN-2-ynoic acid is unique due to the combination of its phenyl group and the conjugated alkyne and alkene system. This structural feature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
80220-97-9 |
|---|---|
Formule moléculaire |
C11H8O2 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
5-phenylpent-4-en-2-ynoic acid |
InChI |
InChI=1S/C11H8O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,(H,12,13) |
Clé InChI |
MMDKLBLUIAVFLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


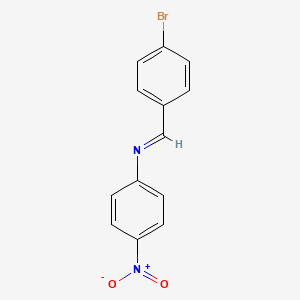

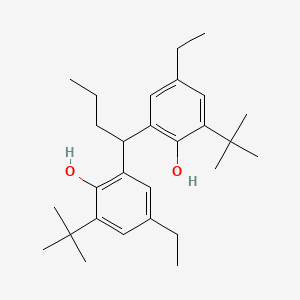
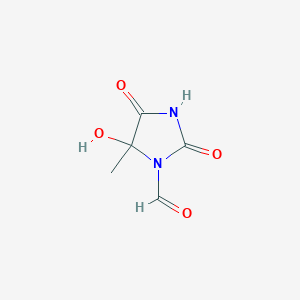
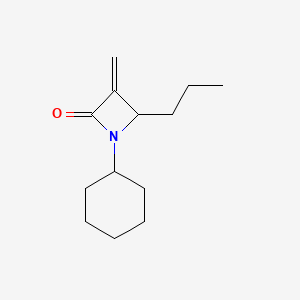
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
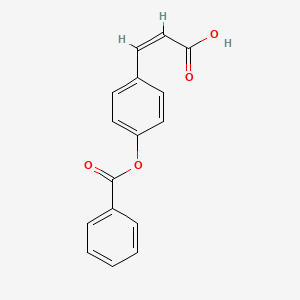
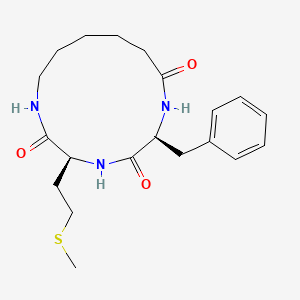



![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)

![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)
